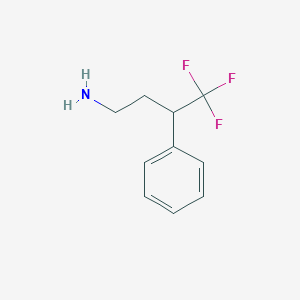

4,4,4-Trifluoro-3-phenylbutan-1-amine

説明

特性

IUPAC Name |

4,4,4-trifluoro-3-phenylbutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3N/c11-10(12,13)9(6-7-14)8-4-2-1-3-5-8/h1-5,9H,6-7,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTNGCGOVTKLNDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCN)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-Trifluoro-3-phenylbutan-1-amine typically involves the reaction of 4,4,4-trifluoro-3-phenylbutan-1-one with ammonia or an amine source under reductive amination conditions. The reaction is often carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing costs and environmental impact.

化学反応の分析

Types of Reactions

4,4,4-Trifluoro-3-phenylbutan-1-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

Reduction: The compound can be reduced to form the corresponding amine derivatives.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted trifluoromethyl derivatives.

科学的研究の応用

4,4,4-Trifluoro-3-phenylbutan-1-amine has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

作用機序

The mechanism of action of 4,4,4-Trifluoro-3-phenylbutan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and exert its effects. The phenyl group contributes to the compound’s overall binding affinity and specificity.

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Position and Chain Length Variations

4,4,4-Trifluorobutan-1-amine (C₄H₈F₃N)

- Molecular Weight : 127.11 g/mol.

- Key Features : Lacks the phenyl group, resulting in a simpler structure. Available as a hydrochloride salt (CAS: 84153-82-2), enhancing solubility .

- Synthesis : More straightforward due to absence of stereochemical complications.

4,4,4-Trifluoro-2-phenylbutan-1-amine (C₁₀H₁₂F₃N)

- Key Features: Positional isomer with the phenyl group at C2 instead of C3. Limited data exist, but the altered substituent position likely affects electronic interactions and steric hindrance .

3,3,3-Trifluoro-1-(4-fluorophenyl)propan-1-amine (C₉H₉F₄N)

Functional Group Modifications

4,4,4-Trifluoro-3-methylbutan-1-amine hydrochloride (C₅H₁₀F₃N·HCl)

- Molecular Weight : 179.60 g/mol.

- Key Features : Methyl substitution instead of phenyl reduces aromatic interactions. Hydrochloride salt improves stability and solubility .

1-(4-(Trifluoromethyl)phenyl)but-3-en-1-amine (C₁₁H₁₂F₃N)

- Molecular Weight : 215.21 g/mol.

- Key Features: Incorporates a but-3-enyl chain and a trifluoromethylphenyl group.

Cyclic and Heterocyclic Analogues

3-(4-Fluorophenyl)-N-methylcyclobutan-1-amine (C₁₁H₁₃FN)

- Molecular Weight : 179.23 g/mol.

4,4,4-Trifluoro-2-(tetrahydro-2H-pyran-4-yl)butan-1-amine (C₉H₁₆F₃NO)

Comparative Data Table

生物活性

4,4,4-Trifluoro-3-phenylbutan-1-amine is a fluorinated organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The unique structural features of this compound, including the trifluoromethyl group, enhance its interaction with biological targets, which may lead to significant therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₄F₃N. The trifluoromethyl group contributes to its lipophilicity and metabolic stability, crucial for its biological activity. This compound is synthesized through reductive amination of 4,4,4-trifluoro-3-phenylbutan-1-one with ammonia or an amine source in the presence of reducing agents such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.

The mechanism of action of this compound involves its binding to specific enzymes or receptors. The trifluoromethyl group enhances the compound's binding affinity due to increased lipophilicity and metabolic stability. Additionally, the phenyl group allows for π-π interactions with target proteins, further stabilizing the binding process .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against Methicillin-resistant Staphylococcus aureus (MRSA), suggesting that it could serve as a potential therapeutic agent against resistant bacterial strains . The antimicrobial activity is believed to stem from its ability to disrupt bacterial cell membranes or inhibit essential enzymatic pathways.

Anticancer Potential

In addition to its antimicrobial properties, this compound has been investigated for its anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of specific signaling pathways. The lipophilic nature of the compound allows it to penetrate cell membranes effectively and interact with intracellular targets .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

| Study | Focus | Findings |

|---|---|---|

| Mallin et al. (2020) | Antimicrobial Activity | Demonstrated significant inhibition against MRSA strains. |

| ResearchGate Publication (2022) | Anticancer Activity | Reported induction of apoptosis in various cancer cell lines. |

| Beilstein Journal (2020) | Mechanistic Insights | Explored interactions with enzymatic targets and potential pathways involved in biological effects. |

Applications in Medicinal Chemistry

The unique properties of this compound make it a valuable scaffold in medicinal chemistry. Its ability to act as an enzyme inhibitor or receptor modulator opens avenues for drug development targeting various diseases. The ongoing research into its biological activities suggests that this compound could be further optimized for enhanced efficacy and specificity in therapeutic applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4,4,4-Trifluoro-3-phenylbutan-1-amine, and how can reaction yields be optimized?

- Methodology :

- Enantioselective Synthesis : Utilize chiral auxiliaries or catalysts to prepare enantiomers. For example, methyl (S)-4,4,4-trifluoro-3-hydroxybutanoate was synthesized with an enantiomeric excess (ee) of 66% using a resolution approach involving enzymatic or chemical methods .

- Optimization : Adjust reaction parameters such as temperature (20–70°C), solvent choice (e.g., isopropylamide), and stoichiometric ratios of reagents (e.g., Meldrum’s acid and DMAP) to improve yields. Yields up to 89% have been reported for structurally similar fluorinated amines under controlled conditions .

- Purification : Employ column chromatography or recrystallization to isolate the product from byproducts.

Q. Which spectroscopic techniques are most effective for characterizing fluorinated amines, and how does fluorine electronegativity impact data interpretation?

- Methodology :

- NMR Spectroscopy : Use NMR to identify trifluoromethyl groups (δ ~ -60 to -70 ppm). and NMR can resolve adjacent proton environments influenced by fluorine’s electron-withdrawing effects .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns. Fluorine’s isotopic signature (, 100% abundance) aids in peak assignment.

- IR Spectroscopy : Detect C-F stretching vibrations (1000–1400 cm) and amine N-H stretches (3300–3500 cm).

Q. What safety protocols are critical when handling fluorinated amines in the laboratory?

- Methodology :

- PPE : Wear nitrile gloves, flame-retardant lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile compounds .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose of as hazardous waste. Avoid aqueous drains to prevent environmental contamination .

- Storage : Store in sealed containers under inert gas (N or Ar) at 2–8°C to minimize degradation .

Advanced Research Questions

Q. How can enantiomeric resolution of this compound be achieved, and what chiral stationary phases are recommended?

- Methodology :

- Chiral HPLC : Use columns with cellulose- or amylose-based stationary phases (e.g., Chiralpak® IA/IB) and mobile phases like hexane/isopropanol (90:10). Monitor elution with polarimetric or circular dichroism detectors .

- Derivatization : Convert amines to diastereomers using chiral derivatizing agents (e.g., CNBF) for separation via standard HPLC .

- Crystallography : Resolve enantiomers via crystallization with chiral co-crystals, as demonstrated for similar trifluoromethyl compounds .

Q. What computational methods are suitable for predicting the reactivity of trifluoromethyl groups in amine derivatives?

- Methodology :

- DFT Calculations : Use Gaussian or ORCA software to model electron density maps and Fukui indices, identifying nucleophilic/electrophilic sites. Fluorine’s inductive effect reduces electron density at the β-carbon .

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to predict binding affinities. Software like GROMACS or AMBER can model solvation effects .

- QSAR Models : Train models on fluorinated amine datasets to correlate substituent effects (e.g., Hammett σ constants) with biological activity .

Q. How do fluorinated substituents influence the compound’s interaction with biological targets, and what in vitro assays are appropriate for initial screening?

- Methodology :

- Enzyme Inhibition Assays : Test inhibition of monoamine oxidases (MAOs) or cytochrome P450 isoforms using fluorometric or colorimetric substrates (e.g., Amplex® Red) .

- Cell-Based Assays : Evaluate cytotoxicity (MTT assay) and membrane permeability (Caco-2 cells) to assess drug-likeness. Fluorination often enhances metabolic stability .

- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics to receptors (e.g., GPCRs) to quantify affinity (K) and stoichiometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。